molecular formula C13H25NO4S B7178686 N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B7178686
M. Wt: 291.41 g/mol
InChI Key: UWIGVQPVXXPAAB-UHFFFAOYSA-N
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Description

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxycyclohexyl group, a methyl group, and an oxolan-2-yl group attached to a methanesulfonamide backbone. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.

Properties

IUPAC Name

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4S/c1-14(11-5-7-12(17-2)8-6-11)19(15,16)10-13-4-3-9-18-13/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIGVQPVXXPAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)OC)S(=O)(=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxycyclohexyl Intermediate: This step involves the methoxylation of cyclohexane using methanol and a suitable catalyst.

    Introduction of the Methyl Group: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Oxolan-2-yl Group: This step involves the reaction of the intermediate with tetrahydrofuran under acidic conditions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced using methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)acetamide
  • N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)propionamide

Uniqueness

N-(4-methoxycyclohexyl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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